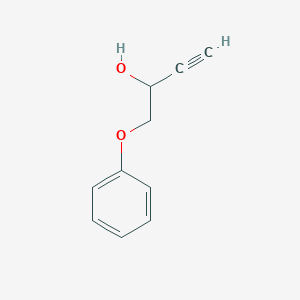

3-Butyn-2-ol, 1-phenoxy-

CAS No.: 88462-64-0

Cat. No.: VC8005766

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88462-64-0 |

|---|---|

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | 1-phenoxybut-3-yn-2-ol |

| Standard InChI | InChI=1S/C10H10O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h1,3-7,9,11H,8H2 |

| Standard InChI Key | NJISXYYDFZQCQC-UHFFFAOYSA-N |

| SMILES | C#CC(COC1=CC=CC=C1)O |

| Canonical SMILES | C#CC(COC1=CC=CC=C1)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-Phenoxy-3-butyn-2-ol (IUPAC name: 1-phenoxybut-3-yn-2-ol) features a four-carbon chain with a hydroxyl group at the second carbon and a triple bond between the third and fourth carbons. The phenoxy group (–O–C₆H₅) is attached to the first carbon, resulting in the molecular formula C₁₀H₁₀O₂ (calculated molecular weight: 162.19 g/mol). This structure aligns with the general formula of propargyl alcohol derivatives, where substituents modulate reactivity and stability .

Key Structural Features:

-

Acetylenic bond: The C≡C group at positions 3–4 introduces sp-hybridized carbons, enabling click chemistry and cycloaddition reactions.

-

Hydroxyl group: The –OH at C2 participates in hydrogen bonding and serves as a site for functionalization.

-

Phenoxy moiety: The aromatic ether group enhances lipophilicity and may influence metabolic stability, as observed in related compounds .

Synthetic Pathways and Reaction Dynamics

Synthesis of 1-Phenoxy-3-butyn-2-ol

While no direct synthesis is reported for 1-phenoxy-3-butyn-2-ol, analogous methods for phenolic ethers and propargyl alcohols suggest viable routes:

Route 1: Nucleophilic Substitution

-

Activation of 3-Butyn-2-ol: Conversion of the hydroxyl group in 3-butyn-2-ol (CAS 2028-63-9) to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine .

-

Etherification: Reaction of the mesylate with phenol under basic conditions (e.g., K₂CO₃) to form the phenoxy derivative .

Route 2: Mitsunobu Reaction

Coupling 3-butyn-2-ol with phenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to directly form the ether bond .

Stereochemical Considerations

The C2 hydroxyl group introduces a chiral center. Enantioselective synthesis could employ resolved starting materials, as demonstrated in the preparation of (R)- and (S)-3-butyn-2-ol derivatives for gelatinase inhibitors .

Physicochemical Properties

Experimental and Predicted Data

The phenoxy group likely increases thermal stability compared to 3-butyn-2-ol (b.p. 104°C) , while the hydroxyl group retains polarity.

Chemical Reactivity and Applications

Functionalization Pathways

-

Alkyne Reactivity: The triple bond participates in:

-

Cycloadditions: Huisgen azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Hydrofunctionalization: Hydroboration or hydration to yield ketones or alcohols.

-

-

Ether Cleavage: Acidic or reductive conditions may cleave the phenoxy group, though steric hindrance from the adjacent hydroxyl could slow this process .

Biological Activity

While no direct studies exist, structural analogs like SB-3CT (a gelatinase inhibitor) highlight the potential of propargyl ethers in targeting metalloproteinases . The phenoxy group in 1-phenoxy-3-butyn-2-ol may similarly influence enzyme binding, though metabolic stability would depend on substituent patterns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume